molecular formula C5H9BrO3 B8555588 2-Hydroxyethyl 2-Bromopropionate CAS No. 208446-93-9

2-Hydroxyethyl 2-Bromopropionate

Cat. No.: B8555588
CAS No.: 208446-93-9
M. Wt: 197.03 g/mol
InChI Key: IYZQGEVUBMPJAC-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-Bromopropionate is a useful research compound. Its molecular formula is C5H9BrO3 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

208446-93-9

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

2-hydroxyethyl 2-bromopropanoate

InChI

InChI=1S/C5H9BrO3/c1-4(6)5(8)9-3-2-7/h4,7H,2-3H2,1H3

InChI Key

IYZQGEVUBMPJAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, 2-bromopropionyl chloride (2 mL, 3.35 g, 19.5 mmol) was slowly added dropwise to a solution of ethylene glycol (10.9 mL, 195 mmol) and pyridine (3 g, 39 mmol) in THF (10 mL) at 0° C. The resulting solution was then stirred at that temperature for 2 hours. Diluted hydrochloric acid (20 mL) and ethyl acetate (30 mL) were added and the mixture was allowed to separate into two layers. The organic layer was separated, washed with diluted hydrochloric acid and brine and dried over sodium sulfate, and the volatile matter was distilled off under reduced pressure, to give a crude product (3.07 g). Distillation of this crude product under reduced pressure (70-73° C., 0.5 mmHg) gave 2-hydoxyethyl 2-bromopropionate of the formula shown below (2.14 g, 56%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dicyclohexylcarbodimide (4.1 g, 20 mmol), anhydrous ethylene glycol (5.0 g, 81 mmol), and pyridine (1 ml, 12 mmol) were charged into a vial. Acetone (14 ml) and 2-bromopropionic acid (1.5 ml, 16.7 mmol) were added while cooling the vial down with an ice bath to control the exothermic reaction. After stirring the vial's contents overnight, undissolved by-products were removed by filtration. To the filtered reaction mixture were added AcOEt (20 ml) and saturated NaCl water (15 ml) followed by shaking well. The reaction mixture separated into 2 layers. The upper AcOEt layer was washed with dilute HCI once and saturated NaCl water (15 ml) two more times and then dried with MgSO4. After removing MgSO4, AcOEt was rotary evaporated to obtain a crude product. This crude product was purified by silica gel chromatography (eluent: AcOEt:hexane=1:1 by weight) to yield 1.4 g (43% yield) product.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
NaCl water
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
43%

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